

Toxicological properties and LD50 of brucine in animal models.

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Compound of Interest

Compound Name: *Brucine*

Cat. No.: *B1667951*

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Brucine: A Toxicological Deep Dive for the Modern Researcher

An in-depth technical guide on the toxicological properties and LD50 of **brucine** in animal models, designed for researchers, scientists, and drug development professionals.

Brucine, a potent alkaloid extracted from the seeds of the *Strychnos nux-vomica* tree, presents a duality that continues to intrigue the scientific community. While it demonstrates promising therapeutic activities, including anti-tumor and anti-inflammatory effects, its narrow therapeutic window and significant toxicity, particularly to the central nervous system, pose considerable challenges for its clinical application. This technical guide provides a comprehensive overview of the toxicological profile of **brucine**, with a focus on its lethal dosage (LD50) in various animal models and the underlying molecular mechanisms of its toxicity.

Quantitative Toxicological Data: LD50 Values

The median lethal dose (LD50) is a critical metric in toxicology, representing the dose of a substance required to kill 50% of a tested population. The toxicity of **brucine** varies significantly depending on the animal model and the route of administration, with intravenous and intraperitoneal routes generally showing higher toxicity than oral administration.^[1]

Animal Model	Route of Administration	LD50 (mg/kg)	Reference(s)
Mouse	Subcutaneous	60	[2]
Mouse	Oral	150	[3]
Mouse	Intraperitoneal	91	[2]
Rat	Intraperitoneal	91	[2]
Rat	Oral	-	-
Rabbit	Oral	4	[2]
General	-	50.10	[4][5]

Core Toxicological Properties

Brucine's toxicity primarily manifests as neurotoxicity, leading to muscle spasms, convulsions, rhabdomyolysis, and in severe cases, respiratory arrest and death.[2][3] Its mechanism of action is closely related to that of strychnine, acting as an antagonist at glycine receptors, which are crucial for inhibitory neurotransmission in the spinal cord and brainstem.[2] This inhibition of inhibitory neurons leads to a state of hyperexcitability, resulting in the characteristic convulsive symptoms.

Beyond its effects on the nervous system, **brucine** has been shown to induce toxic effects on the immune, urinary, and digestive systems.[4][5] At the cellular level, **brucine** can trigger apoptosis (programmed cell death) through various signaling pathways.

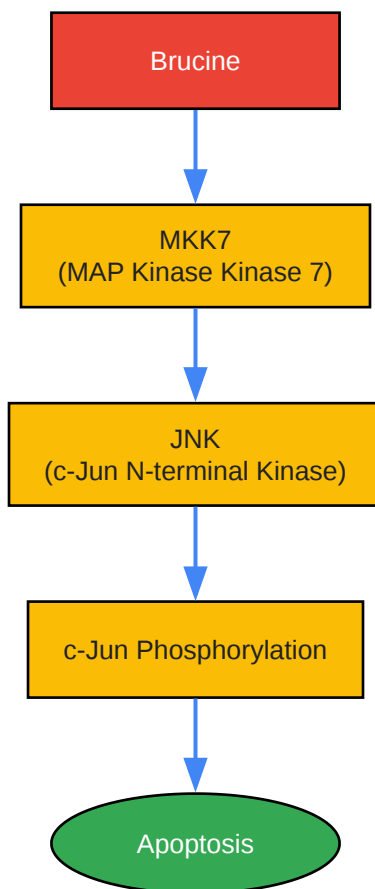
Key Signaling Pathways in Brucine Toxicity

Several signaling pathways have been implicated in the cytotoxic effects of **brucine**. Understanding these pathways is crucial for developing strategies to mitigate its toxicity and harness its therapeutic potential.

c-Jun N-terminal Kinase (JNK) Signaling Pathway

Brucine has been shown to activate the JNK signaling pathway, a critical regulator of apoptosis.[4] This activation can lead to the phosphorylation of c-Jun, a transcription factor that,

when activated, can promote the expression of pro-apoptotic genes.[4]

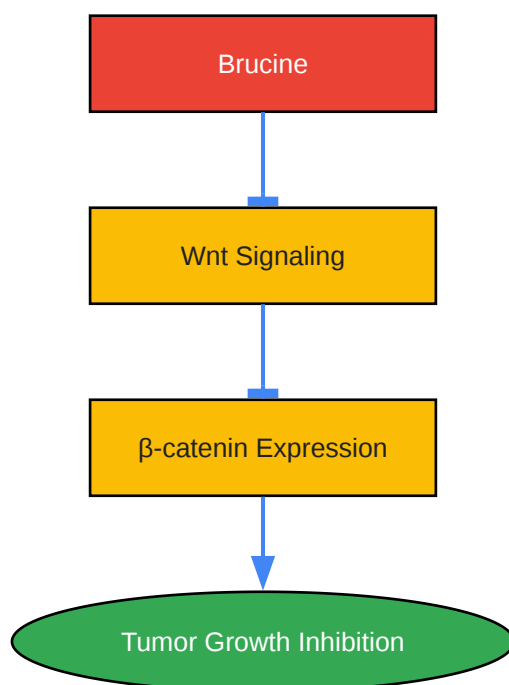


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Brucine-induced JNK signaling pathway leading to apoptosis.

Wnt/ β -catenin Signaling Pathway

The Wnt/ β -catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation, can also be modulated by **brucine**. In some cancer cells, **brucine** has been observed to inhibit this pathway, leading to a decrease in the expression of β -catenin and subsequent suppression of tumor growth.[4]



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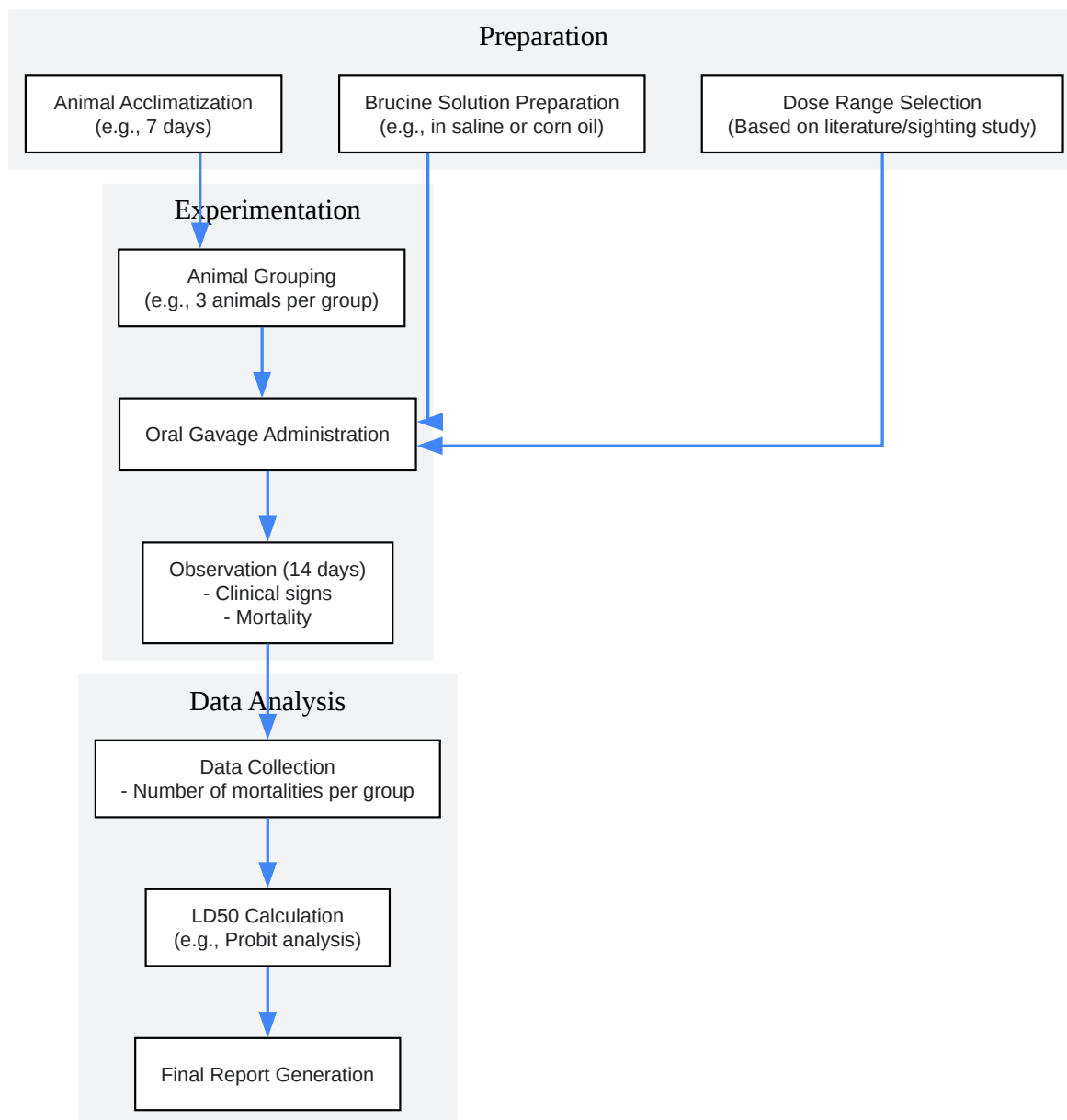
Inhibitory effect of **brucine** on the Wnt/β-catenin signaling pathway.

Caspase-3 and Bcl-2 Mediated Apoptosis

A significant mechanism of **brucine**-induced cytotoxicity involves the intrinsic pathway of apoptosis. **Brucine** can induce the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.[6][7]

Experimental Protocols for LD50 Determination

The determination of LD50 is a standardized procedure, often following guidelines set by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following is a generalized experimental workflow for determining the oral LD50 of **brucine** in mice, based on OECD Guideline 423 (Acute Toxic Class Method).



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